molecular formula C22H19N3O4 B11674261 2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide

2-{[(4-nitrophenyl)carbonyl]amino}-N-(2-phenylethyl)benzamide

Cat. No.: B11674261
M. Wt: 389.4 g/mol
InChI Key: RZQNCXHKPPGNDX-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzamido)-N-(2-phenylethyl)benzamide: is an organic compound that features both nitrobenzamide and phenylethylbenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzamido)-N-(2-phenylethyl)benzamide typically involves the following steps:

    Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group at the para position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation Reaction: The nitrobenzamide is then subjected to an amidation reaction with 2-phenylethylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzamido)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the amide nitrogen.

    Oxidation: Although less common, the phenylethyl group can undergo oxidation under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(4-Aminobenzamido)-N-(2-phenylethyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenylethyl group.

Scientific Research Applications

2-(4-Nitrobenzamido)-N-(2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzamido)-N-(2-phenylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amide linkage provides stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzamide: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.

    N-Phenylethylbenzamide: Lacks the nitro group, which reduces its reactivity and potential for bioreduction.

    2-(4-Aminobenzamido)-N-(2-phenylethyl)benzamide: The reduced form of the target compound, with different chemical and biological properties.

Uniqueness

2-(4-Nitrobenzamido)-N-(2-phenylethyl)benzamide is unique due to the presence of both a nitro group and a phenylethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(4-nitrobenzoyl)amino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C22H19N3O4/c26-21(17-10-12-18(13-11-17)25(28)29)24-20-9-5-4-8-19(20)22(27)23-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,27)(H,24,26)

InChI Key

RZQNCXHKPPGNDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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